molecular formula C15H16ClN3O3 B2565914 2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide CAS No. 1421499-17-3

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide

Cat. No.: B2565914
CAS No.: 1421499-17-3
M. Wt: 321.76
InChI Key: SVJNACJZWBMJIE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group, a methoxypyrimidinyl group, and a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide typically involves the following steps:

    Formation of 4-chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenating agent to form 4-chlorophenoxy.

    Coupling with 2-methoxypyrimidine: The 4-chlorophenoxy intermediate is then coupled with 2-methoxypyrimidine under basic conditions to form the desired pyrimidinyl ether.

    Amidation: The final step involves the reaction of the pyrimidinyl ether with 2-methylpropanoyl chloride in the presence of a base to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide
  • 2-(4-fluorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide
  • 2-(4-methylphenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxypyrimidin-5-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-15(2,22-12-6-4-10(16)5-7-12)13(20)19-11-8-17-14(21-3)18-9-11/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJNACJZWBMJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CN=C(N=C1)OC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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